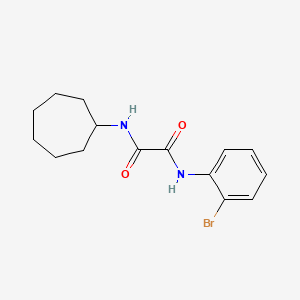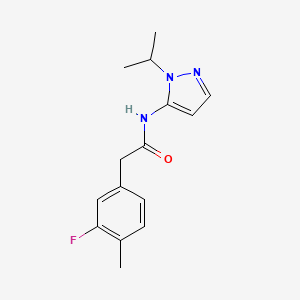![molecular formula C17H17NO5 B4981971 6,7-dimethoxy-3-[(4-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4981971.png)
6,7-dimethoxy-3-[(4-methoxyphenyl)amino]-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-3-[(4-methoxyphenyl)amino]-2-benzofuran-1(3H)-one is a chemical compound that belongs to the benzofuran class of organic compounds. It is commonly referred to as 4-MeO-DBF or Dimethoxybenzofuran. This chemical compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-MeO-DBF is not fully understood. However, research has shown that it works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It also activates certain signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Research has shown that 4-MeO-DBF has a number of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, reduce oxidative stress, and increase the production of anti-inflammatory cytokines. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-MeO-DBF in lab experiments is that it is relatively easy to synthesize. It also has a high degree of purity, which makes it ideal for use in biochemical assays. One limitation of using 4-MeO-DBF is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on 4-MeO-DBF. One area of research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on its potential use as an anti-cancer agent. Additionally, research could focus on the development of new synthesis methods for 4-MeO-DBF that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 4-MeO-DBF involves a multi-step process. The first step involves the reaction of 4-methoxyaniline with 2,3-dimethoxybenzaldehyde to produce 4-methoxy-N-(2,3-dimethoxybenzylidene)aniline. This intermediate product is then reacted with 2-hydroxybenzoyl chloride to produce 6,7-dimethoxy-3-[(4-methoxyphenyl)amino]-2-benzofuran-1(3H)-one.
Applications De Recherche Scientifique
4-MeO-DBF has been studied extensively for its potential therapeutic applications. Research has shown that this chemical compound has anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
6,7-dimethoxy-3-(4-methoxyanilino)-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-20-11-6-4-10(5-7-11)18-16-12-8-9-13(21-2)15(22-3)14(12)17(19)23-16/h4-9,16,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUYKOHSKRWUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4981890.png)
![methyl 4,5-dimethoxy-2-{[({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4981897.png)


![4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4981911.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B4981914.png)
![3-iodo-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4981931.png)

![1-[bis(4-chlorophenyl)phosphoryl]cyclopentanecarboxylic acid](/img/structure/B4981944.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4981953.png)
![2-[(3-bromobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4981955.png)
![N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4981969.png)
![N~1~-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N~1~,N~2~-dimethyl-N~2~-(4-pyridinylmethyl)glycinamide](/img/structure/B4981979.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-N-methylethanamine](/img/structure/B4981983.png)
